
5-C-heptyl-DNJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-C-heptyl-1-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a well-known iminosugar. This compound has garnered attention due to its high affinity for lysosomal acid alpha-glucosidase, making it a promising candidate for pharmacological chaperone therapy, particularly for Pompe disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-C-heptyl-1-deoxynojirimycin involves the introduction of a heptyl group at the C5 position of 1-deoxynojirimycin. This is typically achieved through a series of organic reactions, including alkylation and protection-deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of 5-C-heptyl-1-deoxynojirimycin would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product .
化学反応の分析
Types of Reactions
5-C-heptyl-1-deoxynojirimycin primarily undergoes substitution reactions due to the presence of the heptyl group. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
5-C-heptyl-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a model compound to study iminosugar chemistry and its interactions with various enzymes.
Biology: Investigated for its role in modulating enzyme activity and stability.
Medicine: Explored as a pharmacological chaperone for treating lysosomal storage disorders like Pompe disease.
作用機序
5-C-heptyl-1-deoxynojirimycin exerts its effects by binding to lysosomal acid alpha-glucosidase, stabilizing the enzyme’s folded state. This enhances the enzyme’s stability and promotes its delivery to lysosomes. The compound’s high affinity for the enzyme is attributed to its heptyl group, which interacts with specific hydrophobic pockets on the enzyme .
類似化合物との比較
Similar Compounds
1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
5-C-heptyl-1,4-dideoxy-1,4-imino-L-arabinitol: Another derivative with similar enzyme inhibitory properties
Uniqueness
5-C-heptyl-1-deoxynojirimycin stands out due to its significantly higher affinity for lysosomal acid alpha-glucosidase compared to its parent compound. This makes it a more potent pharmacological chaperone, offering potential therapeutic benefits for conditions like Pompe disease .
特性
分子式 |
C13H27NO4 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1 |
InChIキー |
WJOJINIVTKXXQI-QNWHQSFQSA-N |
異性体SMILES |
CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO |
正規SMILES |
CCCCCCCC1(C(C(C(CN1)O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


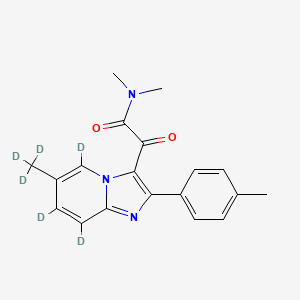
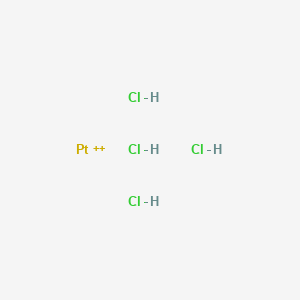

![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
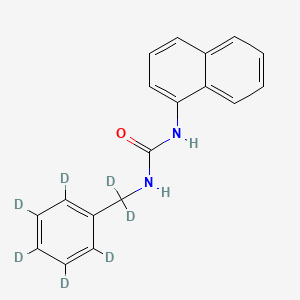
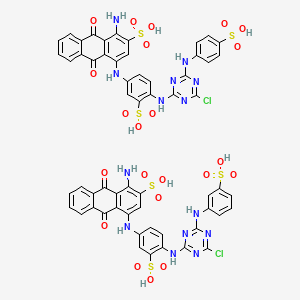
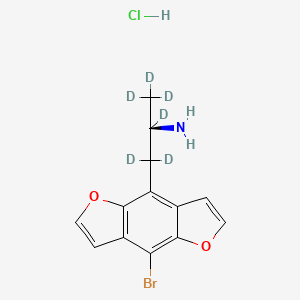

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
